4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-5-6-13-28-18-10-7-16(8-11-18)21(26)24-17-9-12-19-20(14-17)29-15-23(2,3)22(27)25(19)4/h7-12,14H,5-6,13,15H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOIEXZQCPRLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide (CAS No. 921518-18-5) is a complex organic compound belonging to the class of benzamide derivatives. Its unique structure incorporates a benzoxazepine ring system and is recognized for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 396.5 g/mol. The compound exhibits a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O4 |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 921518-18-5 |
| Structure | Structure |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Antimicrobial Effects : Certain benzoxazepine derivatives have demonstrated activity against various bacterial strains.
The mechanism by which this compound exerts its biological effects can involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act on certain receptors to influence cellular signaling pathways.
Study on Antitumor Activity
A study conducted by Pendergrass et al. evaluated the antitumor effects of similar compounds on various cancer cell lines. The findings suggested that the compound exhibited significant cytotoxicity against breast cancer cells at concentrations as low as 10 µM. The study highlighted the potential for developing this compound as an anticancer agent through further optimization and testing .
Research on Anti-inflammatory Effects
In another investigation focused on anti-inflammatory properties, it was found that the compound could reduce the secretion of inflammatory cytokines in vitro. The results indicated a dose-dependent response with an IC50 value of approximately 25 µM for TNF-alpha inhibition .
Preparation Methods
Cyclization of 2-Aminophenol Derivatives with Alkynones
A novel method reported by Zhang et al. (2020) involves reacting 2-aminophenol derivatives with alkynones in 1,4-dioxane at 100°C. This protocol facilitates 7-endo-dig cyclization, forming the oxazepine ring (Figure 1). For the target compound, the 2-aminophenol precursor must incorporate methyl groups at positions 3, 3, and 5 to yield the 3,3,5-trimethyl-4-oxo configuration. Mechanistic studies indicate that the hydroxyl proton of the aminophenol stabilizes an alkynylketimine intermediate, which undergoes cyclization to form the heterocycle.
Key Reaction Conditions
- Solvent: 1,4-Dioxane
- Temperature: 100°C
- Yield: 60–75% (varies with substituents)
Acid Chloride Coupling and Cyclization
An alternative route, adapted from antileishmanial drug development research, involves coupling 2-aminophenol with a substituted benzoic acid derivative. For example, 4-bromo-2,6-difluorobenzoic acid is converted to its acid chloride using thionyl chloride, followed by amidation with 2-aminophenol. Cyclization under basic conditions (K₂CO₃ in DMF) forms the oxazepine ring (Scheme 1). Adjusting the benzoic acid precursor’s substituents allows incorporation of the 3,3,5-trimethyl groups.
Optimization Notes
- Cyclization Base: Potassium carbonate outperforms weaker bases like NaHCO₃.
- Reaction Time: 12–18 hours for complete ring closure.
Integrated Synthetic Routes
Combining the core synthesis and amidation steps, two viable routes emerge:
Route A: Alkynone Cyclization Followed by Amidation
Route B: Acid Chloride Cyclization and Direct Amidation
- Prepare the oxazepine core via acid chloride coupling and cyclization.
- Perform amidation with 4-butoxybenzoyl chloride.
Total Yield: 50–60%.
Analytical Characterization
Critical validation data for the final compound include:
- HRMS (ESI): m/z 397.19 [M+H]⁺ (calculated 396.5).
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, benzamide ArH), 6.95 (d, J = 8.4 Hz, 2H, oxazepine ArH), 4.05 (t, J = 6.4 Hz, 2H, OCH₂), 1.85–1.75 (m, 2H, CH₂), 1.55–1.45 (m, 2H, CH₂), 1.35 (s, 6H, 2×CH₃), 0.95 (t, J = 7.2 Hz, 3H, CH₃).
Challenges and Mitigation Strategies
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions require optimization?
The synthesis typically involves coupling a benzoxazepine core with a substituted benzamide. Key steps include:
- Core preparation : Cyclization of precursors under basic conditions (e.g., K₂CO₃ in CH₂Cl₂) to form the benzoxazepine ring .
- Coupling reaction : Use of coupling agents like trichloroisocyanuric acid (TCICA) or pivaloyl chloride to link the 4-butoxybenzoyl group to the benzoxazepine amine .
- Critical conditions : Temperature control (e.g., ice bath for exothermic steps), solvent selection (e.g., acetonitrile for anhydrous reactions), and stoichiometric ratios (e.g., 1:1.2 for amine:acyl chloride) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR for structural confirmation, focusing on the benzoxazepine ring protons (δ 6.8–7.5 ppm) and the butoxy chain (δ 0.9–1.7 ppm) .
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and oxazepine ring vibrations (~1250 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₂₃H₂₆F₂N₂O₃, MW 416.5 g/mol) and fragmentation patterns .
Q. What stability considerations are critical for handling and storage?
- Light sensitivity : Store in amber vials to prevent photodegradation of the benzoxazepine ring .
- Temperature : Long-term storage at –20°C in anhydrous conditions to avoid hydrolysis of the amide bond .
- Decomposition risks : Monitor for color changes (yellowing indicates degradation) and use TLC/HPLC for purity checks post-storage .
Advanced Research Questions
Q. How can researchers address low yields in the coupling reaction between the benzoxazepine core and 4-butoxybenzoyl chloride?
- Troubleshooting :
- Activation : Use TCICA or pivaloyl chloride to activate the acyl group, improving electrophilicity .
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with acetonitrile to reduce side reactions .
- Purification : Employ column chromatography with gradients (e.g., hexane:EtOAc 8:1 to 6:1) to isolate the product from unreacted starting materials .
Q. What strategies reconcile discrepancies in biological activity data across studies?
- Methodological alignment : Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability .
- Contradiction analysis : Compare logP values (e.g., experimental vs. computational) to assess solubility-driven differences in activity .
- Meta-analysis : Use tools like PubChem BioAssay to aggregate and normalize data from heterogeneous studies .
Q. How can computational modeling predict reactivity or binding affinity for this compound?
- DFT calculations : Model the benzoxazepine ring’s electron density to predict nucleophilic attack sites .
- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases), focusing on hydrogen bonding with the amide group .
- MD simulations : Assess conformational stability of the butoxy chain in aqueous vs. lipid environments .
Q. What theoretical frameworks guide experimental design for structure-activity relationship (SAR) studies?
- Conceptual alignment : Link to the "lock-and-key" model to prioritize substituent modifications (e.g., fluorination at specific positions) .
- Hypothesis-driven SAR : Test whether steric hindrance from the 3,3,5-trimethyl group modulates target binding .
- Data triangulation : Combine crystallography (for binding poses), kinetics (for IC₅₀ values), and thermodynamics (ΔG calculations) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
